molecular formula C7H4Br2O2 B1293569 2,4-Dibromobenzoic acid CAS No. 611-00-7

2,4-Dibromobenzoic acid

Cat. No.: B1293569
CAS No.: 611-00-7
M. Wt: 279.91 g/mol
InChI Key: NAGGYODWMPFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its white to almost white crystalline appearance and is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-Dibromobenzoic acid involves the bromination of benzoic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,4-dibromobenzyl alcohol under specific conditions.

    Oxidation Reactions: It can be oxidized to form 2,4-dibromobenzaldehyde

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluorobenzoic Acid: Contains fluorine atoms instead of bromine.

    2,4-Diiodobenzoic Acid: Contains iodine atoms instead of bromine

Uniqueness: 2,4-Dibromobenzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific biological activities compared to its chlorinated, fluorinated, or iodinated counterparts .

Properties

IUPAC Name

2,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGGYODWMPFKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209971
Record name 2,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-00-7
Record name 2,4-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIBROMOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4H7899AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Some of the compounds of the general formula II are known and may be prepared by known methods. For example, 2-bromo-4-fluorobenzoic acid may be obtained from 1-bromo-3-fluorobenzene by acetylation and oxidation of the 2-bromo-4-fluoroacetophenone which is produced (Recl. Trav. Chim. Pays-Bas, 83 p. 1142, 1146 (1964)). The oxidation of 2,4-dibromoacetophenone using potassium permanganate to give 2,4-dibromobenzoic acid is described in J. Karnatak Univ. 1 p. 36 (1956). According to J. Chem. Soc. 85, 1267 ff. (1904), 5-chloro-2-bromobenzoic acid may be obtained by nitric acid oxidation of 5-chloro-2-bromotoluene.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromobenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dibromobenzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dibromobenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dibromobenzoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dibromobenzoic acid
Customer
Q & A

Q1: What is the significance of using 2,4-Dibromobenzoic acid in this specific synthesis?

A1: The research focuses on synthesizing a specific angular diindenofluorene derivative. This compound, with its two bromine atoms, serves as a crucial building block. These bromine atoms provide sites for further chemical reactions, ultimately leading to the formation of the desired tricyclic ring system present in the target molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.